molecular formula C5H6ClN3O2S B12103196 6-Amino-5-chloropyridine-3-sulfonamide

6-Amino-5-chloropyridine-3-sulfonamide

Cat. No.: B12103196
M. Wt: 207.64 g/mol
InChI Key: LSGYCKCADYHOLN-UHFFFAOYSA-N
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Description

6-Amino-5-chloropyridine-3-sulfonamide is a chemical compound with the molecular formula C5H6ClN3O2S and a molecular weight of 207.64 g/mol . This compound is characterized by the presence of an amino group, a chlorine atom, and a sulfonamide group attached to a pyridine ring. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-chloropyridine-3-sulfonamide typically involves the chlorination of pyridine derivatives followed by sulfonation and amination reactions. One common method involves the reaction of 5-chloropyridine-3-sulfonyl chloride with ammonia or an amine under controlled conditions to introduce the amino group .

Industrial Production Methods

Industrial production of this compound often employs large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents may also be optimized to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-chloropyridine-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, oxidized or reduced forms of the compound, and coupled products with extended aromatic systems .

Scientific Research Applications

6-Amino-5-chloropyridine-3-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Amino-5-chloropyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity. This inhibition can result in various therapeutic effects, depending on the target enzyme .

Comparison with Similar Compounds

Similar Compounds

  • 5,6-Dichloropyridine-3-sulfonamide
  • 6-Amino-5-bromopyridine-3-sulfonamide
  • 6-Amino-5-fluoropyridine-3-sulfonamide

Uniqueness

6-Amino-5-chloropyridine-3-sulfonamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, the presence of the chlorine atom at the 5-position and the amino group at the 6-position provides a unique set of properties that can be exploited in various applications .

Properties

Molecular Formula

C5H6ClN3O2S

Molecular Weight

207.64 g/mol

IUPAC Name

6-amino-5-chloropyridine-3-sulfonamide

InChI

InChI=1S/C5H6ClN3O2S/c6-4-1-3(12(8,10)11)2-9-5(4)7/h1-2H,(H2,7,9)(H2,8,10,11)

InChI Key

LSGYCKCADYHOLN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Cl)N)S(=O)(=O)N

Origin of Product

United States

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